molecular formula C42H70O14 B2872033 11-Oxomogroside IIE CAS No. 918972-06-2

11-Oxomogroside IIE

Cat. No. B2872033
CAS RN: 918972-06-2
M. Wt: 799.008
InChI Key: TUFDSEMWRYIOBO-IKXRKSGISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Oxomogroside IIE is a triterpene glycoside isolated from Siraitia grosvenori . It is a type of terpenoid, which is a large and diverse class of naturally occurring organic chemicals derived from terpenes .


Molecular Structure Analysis

The molecular structure of 11-Oxomogroside IIE is characterized by a molecular weight of 799.00 and a formula of C42H70O14 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 11-Oxomogroside IIE include a molecular weight of 799.00 and a formula of C42H70O14 .

Scientific Research Applications

Antioxidation and Anti-inflammatory Applications

11-Oxomogroside IIE: has been identified to possess antioxidative and anti-inflammatory properties . This makes it a potential candidate for research in conditions characterized by oxidative stress and inflammation, such as cardiovascular diseases and neurodegenerative disorders.

Blood Glucose Modulation

Studies suggest that 11-Oxomogroside IIE may play a role in blood glucose modulation . This application is particularly relevant in the field of diabetes research, where it could be used to develop new treatments or dietary supplements aimed at regulating blood sugar levels.

Sweetener in Food Industry

Due to its natural sweetness, 11-Oxomogroside IIE is being explored as a non-caloric sweetener in the food industry . It offers a healthier alternative to artificial sweeteners and sugar, which is beneficial for weight management and diabetes control.

Cosmetic Industry Applications

The antioxidative properties of 11-Oxomogroside IIE also extend to the cosmetic industry . It can be used in skincare products to protect the skin from free radical damage, potentially reducing signs of aging and improving skin health.

Agricultural Applications

In agriculture, 11-Oxomogroside IIE could be investigated for its potential use in plant protection and growth regulation due to its biological activity . Its natural origin makes it an attractive option for organic farming practices.

Biotechnological Research

The compound’s complex structure and bioactivity make 11-Oxomogroside IIE a subject of interest in biotechnological research, particularly in the area of biotransformation . It could be used to study enzymatic conversion processes and the production of specific mogrosides.

Pharmacological Research

11-Oxomogroside IIE: is being studied for its pharmacological effects, including potential anti-tumor, anti-diabetic, and cardioprotective activities . This research could lead to the development of new therapeutic agents for various diseases.

Toxicological Studies

Understanding the safety profile of 11-Oxomogroside IIE is crucial. Toxicological studies are conducted to ensure that any future applications in food, medicine, or other industries are safe for human use .

properties

IUPAC Name

(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-6-hydroxy-6-methyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H70O14/c1-20(9-13-29(39(4,5)52)56-37-35(51)33(49)31(47)25(19-44)54-37)21-15-16-40(6)26-12-10-22-23(42(26,8)27(45)17-41(21,40)7)11-14-28(38(22,2)3)55-36-34(50)32(48)30(46)24(18-43)53-36/h10,20-21,23-26,28-37,43-44,46-52H,9,11-19H2,1-8H3/t20-,21-,23-,24-,25-,26+,28+,29-,30-,31-,32+,33+,34-,35-,36+,37+,40+,41-,42+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFDSEMWRYIOBO-SBBXLVFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CC(=O)C4(C3CC=C5C4CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H]2CC[C@@]3([C@@]2(CC(=O)[C@@]4([C@H]3CC=C5[C@H]4CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H70O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

799.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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